

Physical and chemical properties of Jatrophane 4

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Jatrophane 4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 4 is a complex diterpene belonging to the jatrophane family of natural products, which are primarily isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Euphorbia dendroides.[1][2] These compounds are characterized by a unique and intricate bicyclic carbon skeleton, often featuring a 12-membered macrocycle.[1] **Jatrophane 4**, and its congeners, have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include the reversal of multidrug resistance in cancer cells, cytotoxic effects against various tumor cell lines, and the modulation of key cellular signaling pathways.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of **Jatrophane 4**, detailed experimental protocols for its study, and a visualization of its implicated signaling pathways.

Physical and Chemical Properties

Jatrophane 4 is typically isolated as a colorless or pale yellow solid or powder. While it exhibits stability under standard laboratory conditions, it may be susceptible to degradation under extreme pH or temperature. Its solubility is moderate in organic solvents such as ethanol and dichloromethane. However, specific quantitative data regarding its melting point and boiling point are not extensively documented in the available literature.



Data Presentation: Physical and Chemical

Characteristics

Property	Value	Source
Molecular Formula	C39H52O14	
Molecular Weight	744.82 g/mol	
Appearance	Colorless or pale yellow solid/powder	
Solubility	Moderately soluble in ethanol and dichloromethane	-
Melting Point	Not extensively documented	-
Boiling Point	Not extensively documented	-
Synonyms	2,5,9,14-Tetraacetoxy-3- benzoyloxy-8,15-dihydroxy-7- isobutyroyloxyjatropha- 6(17),11E-diene	_

Experimental Protocols

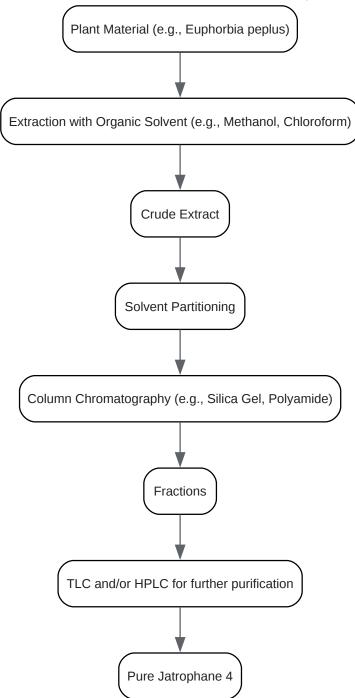
The study of **Jatrophane 4** involves a multi-step process encompassing its isolation from natural sources, purification, structural elucidation, and the evaluation of its biological activities.

Isolation and Purification of Jatrophane Diterpenes

The general procedure for isolating jatrophane diterpenes, including **Jatrophane 4**, from plant material is outlined below. This workflow is a composite of methodologies described in the literature for the isolation of related compounds from Euphorbia species.



General Workflow for Isolation and Purification of Jatrophane Diterpenes



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A generalized workflow for the isolation and purification of jatrophane diterpenes.



Methodology:

- Plant Material Collection and Preparation: The aerial parts, roots, or latex of the plant are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or a chloroform/methanol mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
- Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent
 partitioning to separate compounds based on their polarity. A common scheme involves
 partitioning between methanol/water and n-hexane, followed by extraction of the aqueous
 methanol phase with dichloromethane or ethyl acetate.
- Chromatographic Separation: The fraction containing the diterpenes is then subjected to a series of chromatographic techniques for further separation and purification. This typically involves:
 - Column Chromatography: Using stationary phases like silica gel or polyamide with a gradient of solvents of increasing polarity.
 - Thin Layer Chromatography (TLC): To monitor the separation and identify fractions containing the compounds of interest.
 - High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure compound.

Structure Elucidation

The determination of the complex three-dimensional structure of **Jatrophane 4** relies heavily on a combination of spectroscopic techniques.

Methodology:

 Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.
 These include:
 - ¹H NMR: To identify the types and number of protons in the molecule.
 - 13C NMR: To determine the number and types of carbon atoms.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Biological Activity Assays

1. Cytotoxicity Assays:

The cytotoxic effects of jatrophane diterpenes against cancer cell lines are often evaluated using colorimetric assays such as the MTT or SRB assay.

Methodology (MTT Assay):

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of Jatrophane
 4 for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.



- Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as DMSO.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured
 using a microplate reader at a specific wavelength. The absorbance is directly proportional to
 the number of viable cells.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the doseresponse curve.
- 2. P-glycoprotein (P-gp) Inhibition Assay:

The ability of **Jatrophane 4** to reverse multidrug resistance is often assessed by its ability to inhibit the P-gp efflux pump. The rhodamine-123 exclusion test is a common method used for this purpose.

Methodology (Rhodamine-123 Exclusion Test):

- Cell Culture: Multidrug-resistant cancer cells overexpressing P-gp are used.
- Compound Incubation: The cells are pre-incubated with different concentrations of Jatrophane 4.
- Rhodamine-123 Addition: Rhodamine-123, a fluorescent substrate of P-gp, is added to the cells.
- Incubation and Washing: The cells are incubated to allow for the uptake and efflux of rhodamine-123. After incubation, the cells are washed to remove extracellular dye.
- Fluorescence Measurement: The intracellular accumulation of rhodamine-123 is measured using a flow cytometer or a fluorescence microplate reader.
- Analysis: An increase in the intracellular fluorescence of rhodamine-123 in the presence of
 Jatrophane 4 indicates the inhibition of P-gp-mediated efflux.
- 3. Autophagy Activation Assay:



The induction of autophagy by **Jatrophane 4** can be monitored by observing the formation of autophagosomes and lysosomes.

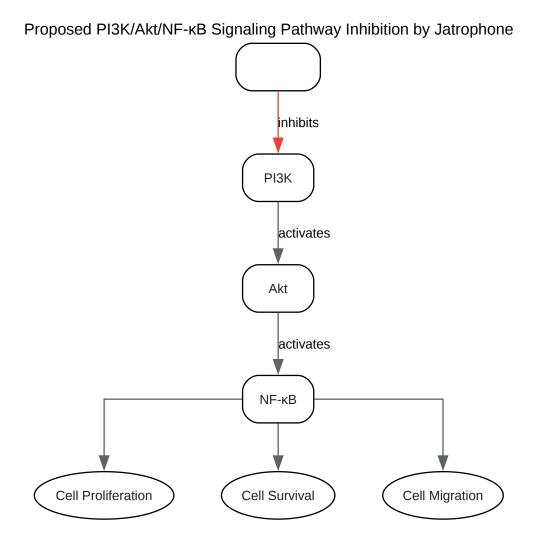
Methodology (LysoTracker Red Staining and LC3 Puncta Formation):

- Cell Treatment: Cells are treated with **Jatrophane 4** for a specific time.
- LysoTracker Staining: To assess lysosomal biogenesis, cells are stained with LysoTracker Red, a fluorescent dye that accumulates in acidic organelles like lysosomes.
- LC3 Immunofluorescence: To visualize autophagosomes, cells are fixed, permeabilized, and stained with an antibody against LC3 (microtubule-associated protein 1A/1B-light chain 3).
 During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosomeassociated form (LC3-II), which appears as puncta (dots) within the cell.
- Microscopy: The stained cells are visualized using a fluorescence microscope.
- Quantification: The intensity of LysoTracker Red staining and the number of LC3 puncta per cell are quantified to assess the level of autophagy activation.

Signaling Pathways

Jatrophane diterpenes have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. A closely related compound, jatrophone, has been demonstrated to exert its cytotoxic and anti-migratory effects through the inhibition of the PI3K/Akt/NF-kB pathway.





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Inhibition of the PI3K/Akt/NF-kB pathway by jatrophone.

The PI3K/Akt signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and contributes to the development of drug resistance. Jatrophone has been shown to down-regulate the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-kB, leading to the induction of apoptosis and autophagy, as well as the inhibition of cell migration in resistant breast cancer cells.

Conclusion



Jatrophane 4 is a structurally complex and biologically active natural product with significant potential for further investigation in the context of drug discovery and development. Its ability to overcome multidrug resistance and induce cell death in cancer cells makes it a promising lead compound. This technical guide has summarized the current knowledge on the physical and chemical properties of **Jatrophane 4**, provided an overview of the experimental protocols for its study, and visualized a key signaling pathway modulated by a closely related compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

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